3-({[3-(aminocarbonyl)-2-thienyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Description
3-({[3-(aminocarbonyl)-2-thienyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a unique compound with potential applications across various scientific fields. Its structure combines a bicyclic scaffold with both thiophene and carboxamide functional groups, which contribute to its diverse chemical reactivity and biological activity.
Properties
IUPAC Name |
3-[(3-carbamoylthiophen-2-yl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c15-11(17)8-3-4-21-13(8)16-12(18)9-6-1-2-7(5-6)10(9)14(19)20/h1-4,6-7,9-10H,5H2,(H2,15,17)(H,16,18)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAVRKBRPBBRBBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C(C2C(=O)NC3=C(C=CS3)C(=O)N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of this compound typically involves multi-step organic reactions. One common route might involve:
Starting with bicyclo[2.2.1]hept-5-ene-2-carboxylic acid as a precursor.
Introducing the thiophene ring via a substitution reaction.
Forming the amide bond through amidation reactions using specific coupling reagents like EDC or DCC.
Optimizing the conditions such as temperature, pH, and solvent to yield the desired product in high purity.
Industrial Production Methods: : On an industrial scale, the production would involve scalable techniques like continuous flow synthesis to enhance yield and efficiency. Process optimization is key for achieving reproducibility and quality control.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: : The carboxylic acid group can be reduced to an alcohol using reducing agents like LiAlH4.
Substitution: : The amine group allows for further functionalization through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Reagents such as mCPBA (meta-Chloroperoxybenzoic acid) for mild conditions.
Reduction: : LiAlH4 for carboxyl reduction.
Substitution: : Halogenated compounds for nucleophilic substitution under mild basic conditions.
Major Products Formed
Sulfoxides or sulfones: (from oxidation).
Alcohols: (from reduction of the carboxylic acid).
Various substituted derivatives: (via nucleophilic substitution).
Scientific Research Applications
This compound has a broad spectrum of applications:
Chemistry: : Used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: : Investigated for potential pharmaceutical properties, particularly as enzyme inhibitors.
Industry: : Utilized in the development of novel materials with unique properties.
Mechanism of Action
The compound's mechanism of action involves:
Molecular Targets: : Interacting with specific enzymes or receptors in biological systems.
Pathways Involved: : Potential inhibition of enzymatic pathways, affecting processes such as inflammation, cell proliferation, or metabolic control.
Comparison with Similar Compounds
Compared to other similar compounds:
Unique Features: : The combination of a bicyclo[2.2.1]hept-5-ene framework with a thiophene ring and carboxamide functionality.
Similar Compounds
Bicyclo[2.2.1]heptane derivatives.
Thiophene-based carboxamides.
Other bicyclic compounds with functionalized amine groups.
Each of these similar compounds offers different reactivity and biological activities, making 3-({[3-(aminocarbonyl)-2-thienyl]amino}carbonyl)bicyclo[22
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
